N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14782185
InChI: InChI=1S/C19H22N4O3/c1-12-8-13(2)21-19(20-12)23-7-3-4-14(10-23)18(24)22-15-5-6-16-17(9-15)26-11-25-16/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3,(H,22,24)
SMILES:
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol

N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14782185

Molecular Formula: C19H22N4O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C19H22N4O3/c1-12-8-13(2)21-19(20-12)23-7-3-4-14(10-23)18(24)22-15-5-6-16-17(9-15)26-11-25-16/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3,(H,22,24)
Standard InChI Key KFTBCTIANPXGDD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide, delineates its core components (Figure 1):

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, serving as a central scaffold.

  • Benzodioxole moiety: A fused bicyclic structure (1,3-benzodioxole) attached via a carboxamide bond at the piperidine’s third position.

  • 4,6-Dimethylpyrimidine: A substituted pyrimidine ring with methyl groups at positions 4 and 6, linked to the piperidine’s nitrogen.

The molecular formula is C₂₀H₂₃N₄O₃, yielding a molar mass of 367.43 g/mol. Key physicochemical properties, inferred from structurally related compounds , include:

PropertyValue
XLogP3-AA2.8 (estimated)
Hydrogen Bond Donors2 (amide NH, benzodioxole O)
Hydrogen Bond Acceptors6 (amide O, pyrimidine N, benzodioxole O)
Rotatable Bonds4

The benzodioxole and pyrimidine groups confer aromaticity and planar regions, while the piperidine ring introduces conformational flexibility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide likely follows a multi-step sequence common to carboxamide derivatives (Figure 2):

  • Piperidine Substitution: Reaction of piperidine-3-carboxylic acid with 4,6-dimethylpyrimidin-2-amine under coupling conditions (e.g., EDCI/HOBt) to form 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid .

  • Amide Bond Formation: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with 1,3-benzodioxol-5-amine to yield the final product.

Critical parameters include temperature control (0–25°C for amide coupling) and chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the product .

Chemical Modifications

The compound’s reactivity is governed by its functional groups:

  • Amide Hydrolysis: Under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, the carboxamide may hydrolyze to piperidine-3-carboxylic acid and 1,3-benzodioxol-5-amine .

  • Pyrimidine Functionalization: Electrophilic substitution at the pyrimidine’s C5 position (e.g., nitration, halogenation) could modulate electronic properties .

Pharmacokinetic and Toxicity Profiling

ADME Properties

Predicted using in silico tools (e.g., SwissADME):

  • Absorption: High gastrointestinal absorption (LogP = 2.8; TPSA = 85 Ų).

  • Metabolism: Likely CYP3A4-mediated oxidation of the piperidine ring and O-demethylation of the benzodioxole.

  • Excretion: Primarily renal (83% predicted).

Toxicity Risks

Applications and Future Directions

Therapeutic Development

This compound’s dual targeting capability (enzyme inhibition and cytokine modulation) positions it as a lead candidate for:

  • Autoimmune Diseases: Potentially suppressing Th17 differentiation via PDE4 or JAK/STAT inhibition.

  • Neurodegenerative Disorders: Mitigating neuroinflammation in Alzheimer’s or Parkinson’s disease models.

Chemical Optimization

Future studies should explore:

  • Bioisosteric Replacement: Substituting the benzodioxole with a benzothiazole to improve metabolic stability.

  • Prodrug Strategies: Esterifying the carboxamide to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator